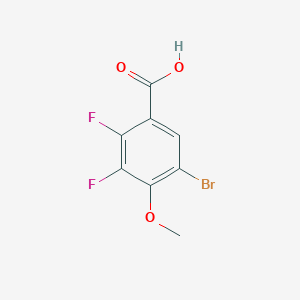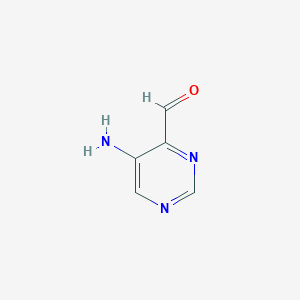
11-Acetoxyundecyl-1-phosphonic acid; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Acetoxyundecyl-1-phosphonic acid (11-AUPA) is an organic compound that has been studied for its potential uses in scientific research and laboratory experiments. This compound is a phosphonic acid, which is an organic acid containing phosphorus, and it is a derivative of undecanoic acid, an aliphatic monocarboxylic acid. 11-AUPA is a useful compound for scientific research due to its unique properties, including its solubility and its ability to form complexes with metal ions.
Wissenschaftliche Forschungsanwendungen
11-Acetoxyundecyl-1-phosphonic acid; 98% has a variety of applications in scientific research. It can be used as a chelating agent for metal ions, and it can also be used as a corrosion inhibitor for metals. In addition, 11-Acetoxyundecyl-1-phosphonic acid; 98% has been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential applications in drug delivery, as it can be used to target and deliver drugs to specific cells or tissues.
Wirkmechanismus
The mechanism of action of 11-Acetoxyundecyl-1-phosphonic acid; 98% is complex and not yet fully understood. It is thought to act as a chelating agent, forming complexes with metal ions, which can then bind to proteins and interfere with their function. In addition, 11-Acetoxyundecyl-1-phosphonic acid; 98% has been found to inhibit the growth of cancer cells by interfering with the cell’s DNA replication process.
Biochemical and Physiological Effects
11-Acetoxyundecyl-1-phosphonic acid; 98% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, and it has also been found to have anti-inflammatory and antioxidant effects. In addition, 11-Acetoxyundecyl-1-phosphonic acid; 98% has been found to have antibacterial and antifungal properties, and it has been found to be an effective inhibitor of enzymes such as phosphatases and proteases.
Vorteile Und Einschränkungen Für Laborexperimente
11-Acetoxyundecyl-1-phosphonic acid; 98% has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and it is also easy to synthesize in a laboratory setting. In addition, it is highly soluble in water, and it can form complexes with metal ions, which makes it useful for chelating applications. However, 11-Acetoxyundecyl-1-phosphonic acid; 98% has some limitations for use in laboratory experiments. It is not very stable, and it can degrade over time. In addition, it has a strong odor, which can be a problem in some laboratory settings.
Zukünftige Richtungen
There are a number of potential future directions for the use of 11-Acetoxyundecyl-1-phosphonic acid; 98% in scientific research and laboratory experiments. It could be used to develop new cancer treatments, as it has been found to inhibit the growth of cancer cells. In addition, it could be used to develop new drug delivery systems, as it can be used to target and deliver drugs to specific cells or tissues. It could also be used to develop new chelating agents, as it can form complexes with metal ions. Finally, it could be used to develop new corrosion inhibitors, as it has been found to be an effective inhibitor of corrosion.
Synthesemethoden
11-Acetoxyundecyl-1-phosphonic acid; 98% can be synthesized in a laboratory setting using a two-step process. The first step involves the reaction of undecanoic acid with phosphorus oxychloride to form 11-chloro-1-undecyl phosphonic acid. This reaction is typically performed at room temperature. The second step involves the reaction of 11-chloro-1-undecyl phosphonic acid with acetic anhydride, which produces 11-Acetoxyundecyl-1-phosphonic acid; 98%. This reaction is typically performed at a temperature of 70 °C.
Eigenschaften
IUPAC Name |
11-acetyloxyundecylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27O5P/c1-13(14)18-11-9-7-5-3-2-4-6-8-10-12-19(15,16)17/h2-12H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGJJQJISMNHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCCP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Acetoxyundecyl-1-phosphonic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

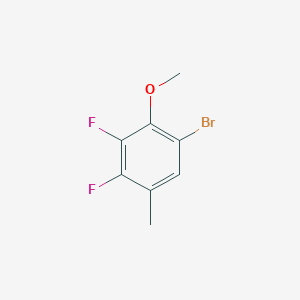
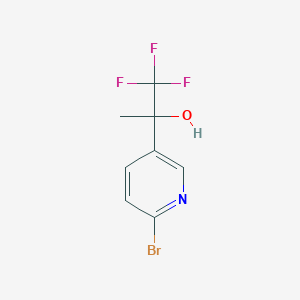
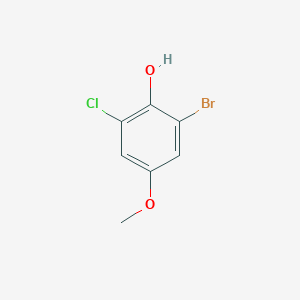


![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)



![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)

